molecular formula C10H11BrN2O B11744641 1-(3-Amino-4-bromophenyl)pyrrolidin-2-one

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one

Cat. No.: B11744641
M. Wt: 255.11 g/mol
InChI Key: YAOQPFOEHLBSHY-UHFFFAOYSA-N
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Description

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a cyclic ketone) scaffold substituted with a 3-amino-4-bromophenyl group. This structure combines the electron-withdrawing bromine atom and the electron-donating amino group on the aromatic ring, creating a unique electronic profile. The compound’s dual functionality makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or oncological pathways.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(3-amino-4-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11BrN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2

InChI Key

YAOQPFOEHLBSHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Amino-4-bromophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve the use of specific oxidants and additives to achieve high yields and selectivity .

Chemical Reactions Analysis

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic or nucleophilic substituents. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Bromine at the 4-position (target compound) vs. 2-position () alters steric and electronic effects. The 4-Br group may enhance steric hindrance in binding interactions compared to 2-Br analogs .
  • Amino Group Placement: The 3-amino group in the target compound vs. 2-amino () or 4-amino () positions affects hydrogen-bonding capacity and aromatic ring electron density .

Physicochemical Properties

  • Solubility: The amino group in the target compound improves water solubility compared to non-polar analogs like 1-(2-bromophenyl)pyrrolidin-2-one (). However, bromine’s hydrophobicity may offset this, resulting in moderate solubility .
  • Melting Point : Brominated analogs (e.g., 1-(2-bromophenyl)pyrrolidin-2-one) exhibit higher melting points (~300°C) due to stronger intermolecular forces, suggesting the target compound may follow this trend .

Biological Activity

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidinone ring substituted with an amino group and a bromophenyl moiety. Its molecular formula is C_{11}H_{12}BrN_{2}O, and it has a molecular weight of 255.11 g/mol. The unique structural characteristics contribute to its interaction with various biological targets, influencing critical cellular pathways.

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. Its mechanisms include:

  • Antimicrobial Activity : The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Studies have demonstrated that this compound can modulate pathways involved in cell growth and apoptosis, leading to reduced viability in cancer cell lines such as A549 (lung adenocarcinoma) .
  • Anti-inflammatory Effects : Interaction with inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity : In vitro studies revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against A549 cells. Notably, modifications to the amino group and bromine substitution significantly influenced activity levels .
    CompoundViability (%)Notes
    This compound61Reduced cell viability compared to control
    1-(4-Bromophenyl)pyrrolidin-2-one64Similar structure but different activity
    1-(4-Chlorophenyl)pyrrolidin-2-one66Enhanced activity due to chlorine substitution
  • Antimicrobial Efficacy : The compound demonstrated notable antimicrobial properties, particularly against resistant strains, suggesting its utility in treating infections caused by resistant pathogens .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameKey FeaturesBiological Activity
1-(4-Bromophenyl)pyrrolidin-2-oneLacks amino groupReduced reactivity
1-(3-Aminophenyl)pyrrolidin-2-oneNo bromine substitutionDifferent activity profile
1-(4-Chlorophenyl)pyrrolidin-2-oneChlorine instead of bromineVaries in electronic properties

The presence of both an amino group and a bromine substituent in this compound enhances its reactivity and interaction potential compared to these structurally similar compounds.

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